Hirsutanonol
Overview
Description
Hirsutanonol Description
Hirsutanonol is a diarylheptanoid compound isolated from various species of the Alnus genus, such as Alnus hirsuta and Alnus glutinosa. Diarylheptanoids are a class of natural phenolic compounds that have been studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities .
Synthesis Analysis
The synthesis of hirsutanonol and related diarylheptanoids typically involves the extraction from plant sources, followed by purification through chromatographic techniques. The structure of hirsutanonol is elucidated using spectroscopic methods, such as NMR and MS . There is no specific synthetic route mentioned in the provided papers for the laboratory synthesis of hirsutanonol.
Molecular Structure Analysis
Hirsutanonol's molecular structure consists of two aromatic rings connected by a seven-carbon aliphatic chain. The exact configuration of the hydroxyl groups and other substituents on the aromatic rings can vary, contributing to the compound's biological activity. The structure is determined through spectroscopic analysis, including NMR and MS .
Chemical Reactions Analysis
Hirsutanonol has been shown to exhibit various biological activities that are likely related to its chemical reactivity. For instance, it has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in vitro, which is a result of its ability to suppress iNOS mRNA expression . Additionally, hirsutanonol has been reported to act as a topoisomerase II poison, stabilizing topo II-DNA cleavage complexes and thus interfering with DNA replication and cell division in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of hirsutanonol, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, its activity in various biological assays suggests that it is sufficiently stable and bioavailable to exert its effects in cellular environments. The compound's solubility in organic solvents is implied by its extraction and purification from plant sources using ethyl acetate .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic effects of hirsutanonol. It has been shown to inhibit the upregulation of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) in human breast epithelial cells, which are implicated in cancer pathogenesis. This inhibition is possibly mediated through the targeting of nuclear factor kappa B (NF-κB), suggesting a chemopreventive effect . Hirsutanonol also exhibits cytotoxic activity against various cancer cell lines, including colon carcinoma cells, by inducing oxidative stress and DNA damage . Furthermore, it has been found to attenuate melanogenesis by inhibiting tyrosinase activity and the expression of melanogenic proteins, which could make it a potential agent for treating hyperpigmentation disorders .
Scientific Research Applications
1. Antidiabetic Potential
Hirsutanonol, isolated from the leaves of Grewia hirsuta, shows promising results as a potential inhibitor for diabetes mellitus. Molecular docking studies with various diabetes-related targets suggest its efficacy in developing anti-diabetic drugs (Natarajan et al., 2015).
2. Antioxidant and Hypoglycemic Activities
Mansoa hirsuta, which contains hirsutanonol, demonstrates significant antioxidant, cytoprotective, and hypoglycemic effects. Its components, including ursolic and oleanolic acids, contribute to these properties (Pereira et al., 2017).
3. Antiproliferative and Pro-Apoptotic Activities
Hirsutanonol has exhibited potent antiproliferative activity against leukemia and colon cancer cell lines, operating through caspase-dependent apoptotic cell death mechanisms (Uto et al., 2015).
4. Prophylactic against Kidney Stones
Herniaria hirsuta, containing hirsutanonol, has been evaluated for its prophylactic potential against calcium oxalate kidney stones, showing beneficial effects in limiting CaOx deposition (Atmani et al., 2003).
5. Inhibition of Melanogenesis
Hirsutanonol demonstrates significant anti-melanogenic activity, inhibiting both tyrosinase activity and the expression of melanogenic proteins, making it a potential agent for treating hyperpigmentation disorders (Uto, Tung, & Shoyama, 2022).
6. Cytotoxic Activity
Hirsutanonol has shown cytotoxic activity against various cancer cell lines, including melanoma, renal, and breast cancer, which underlines its potential in cancer therapy (Martín-Cordero et al., 2001).
7. Skin Application for Atopic Dermatitis
In the treatment of atopic dermatitis, hirsutanonol has been formulated into monoolein-based cubic liquid crystalline systems, improving skin deposition and permeation properties (Im et al., 2008).
8. iNOS Inhibition and Anti-Inflammatory Properties
Hirsutanonol from Alnus hirsuta leaves has been found to inhibit inducible nitric oxide synthase (iNOS), which can be beneficial in treating inflammatory conditions (Lee et al., 2000).
9. Potential Prostate Cancer Prevention
Hirsutanonol has shown anti-proliferative, apoptosis-inducing, and DNA methylation activities against prostate cancer cells, suggesting its potential as a preventative agent (Seonu et al., 2021).
10. Hepatoprotective Effects
Diarylheptanoid derivatives from Alnus hirsuta, including hirsutanonol, have demonstrated significant hepatoprotective effects against tert-butylhydroperoxide-induced toxicity in HepG2 cells (Park et al., 2010).
11. Cytotoxic Activity in Colon Carcinoma Cells
Hirsutanonol's ability to induce oxidative stress and DNA damage via topoisomerase II inhibition plays a role in its cytotoxic action against cancer cells, similar to curcumin, which is in clinical trials for cancer treatment (León-González et al., 2014).
12. Antioxidant and Detoxification Properties
The antioxidant and detoxification properties of hirsutanonol have been demonstrated in various studies, including its effects on textile dye degradation (Abadulla et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYWFBLVAFZID-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873738 | |
Record name | Hirsutanonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hirsutanonol | |
CAS RN |
41137-86-4 | |
Record name | Hirsutanonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hirsutanonol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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